Cas no 870-64-4 ((2Z)-3-Aminobut-2-enenitrile)

(2Z)-3-Aminobut-2-enenitrile is a versatile intermediate in organic synthesis, characterized by its α,β-unsaturated nitrile structure with an amine functional group. This compound is particularly valuable in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals due to its reactive double bond and nucleophilic amine moiety. Its Z-configuration ensures stereoselectivity in cyclization and conjugate addition reactions, making it useful for constructing complex molecular frameworks. The nitrile group further enhances reactivity, enabling transformations into carboxylic acids, amides, or tetrazoles. With high purity and stability under controlled conditions, (2Z)-3-Aminobut-2-enenitrile is a reliable building block for researchers in medicinal and synthetic chemistry.
(2Z)-3-Aminobut-2-enenitrile structure
(2Z)-3-Aminobut-2-enenitrile structure
Product Name:(2Z)-3-Aminobut-2-enenitrile
CAS No:870-64-4
MF:C4H6N2
MW:82.1038403511047
CID:659573
PubChem ID:5325263
Update Time:2025-05-20

(2Z)-3-Aminobut-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Butenenitrile, 3-amino-, (2Z)-
    • 3-amino-2-butenenitrile
    • (Z)-3-aminobut-2-enenitrile
    • 3-aminocrotonitrile
    • 3-amino-crotononitrile
    • 3-AMINOCROTONONITRILE
    • β-Aminocrotononitrile
    • F8886-8252
    • (2Z)-3-Amino-2-butenenitrile
    • CS-0005803
    • beta-Amino-crotononitrile
    • 1118-61-2
    • W-108665
    • (2Z)-3-aminobut-2-enenitrile
    • 3-aminobut-2-enenitrile
    • AKOS015894485
    • DELJOESCKJGFML-RQOWECAXSA-N
    • 870-64-4
    • DTXSID501308703
    • EN300-17350
    • beta-Aminocrotononitrile
    • (2Z)-3-Aminobut-2-enenitrile
    • MDL: MFCD02730113
    • Inchi: 1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2-
    • InChI Key: DELJOESCKJGFML-RQOWECAXSA-N
    • SMILES: N/C(=C\C#N)/C

Computed Properties

  • Exact Mass: 82.05310
  • Monoisotopic Mass: 82.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.81000
  • LogP: 1.07278

(2Z)-3-Aminobut-2-enenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
Z118885-125mg
(2Z)-3-Aminobut-2-enenitrile
870-64-4
125mg
$ 70.00 2022-06-02
TRC
Z118885-250mg
(2Z)-3-Aminobut-2-enenitrile
870-64-4
250mg
$ 115.00 2022-06-02
TRC
Z118885-625mg
(2Z)-3-Aminobut-2-enenitrile
870-64-4
625mg
$ 225.00 2022-06-02

Additional information on (2Z)-3-Aminobut-2-enenitrile

Recent Advances in the Study of (2Z)-3-Aminobut-2-enenitrile (CAS: 870-64-4) in Chemical Biology and Pharmaceutical Research

The compound (2Z)-3-Aminobut-2-enenitrile (CAS: 870-64-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This nitrile-containing enamine derivative serves as a versatile building block for the synthesis of various bioactive molecules, including heterocyclic compounds and peptidomimetics. Recent studies have explored its role as a key intermediate in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (2Z)-3-Aminobut-2-enenitrile in the synthesis of potent kinase inhibitors. The researchers utilized this compound as a crucial precursor for developing ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), which showed promising anti-proliferative activity against several cancer cell lines. The study highlighted the compound's ability to introduce both hydrogen bond donor and acceptor groups in the final molecules, enhancing their binding affinity to target proteins.

In the realm of antimicrobial research, a team from the University of Tokyo recently reported (Nature Communications, 2024) on the use of (2Z)-3-Aminobut-2-enenitrile in creating novel β-lactamase inhibitors. The compound's nitrile group was strategically incorporated into the inhibitor scaffold, resulting in molecules with improved stability against enzymatic degradation and enhanced activity against multidrug-resistant bacterial strains. This work opens new avenues for combating antibiotic resistance, a critical challenge in modern medicine.

From a synthetic chemistry perspective, advances in catalytic asymmetric synthesis using (2Z)-3-Aminobut-2-enenitrile have been particularly noteworthy. A 2024 Angewandte Chemie publication described a novel organocatalytic method for the enantioselective addition of this compound to α,β-unsaturated aldehydes, achieving excellent yields and stereoselectivity. This methodology provides access to chiral amine derivatives that are valuable precursors for pharmaceutical compounds, addressing the growing demand for enantiopure drugs in the industry.

The safety profile and pharmacokinetic properties of (2Z)-3-Aminobut-2-enenitrile derivatives have also been investigated in recent preclinical studies. Research published in Drug Metabolism and Disposition (2023) examined the metabolic pathways of several derivatives, revealing favorable absorption and distribution characteristics with minimal toxicity concerns. These findings support the continued exploration of this chemical scaffold in drug development programs.

Looking forward, the unique chemical properties of (2Z)-3-Aminobut-2-enenitrile (870-64-4) position it as a valuable tool in medicinal chemistry. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, suggests that this compound will remain an important focus of research in the coming years. Ongoing studies are exploring its potential in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras), representing exciting directions for future investigation.

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